2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1486485-28-2
VCID: VC2850150
InChI: InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C3CC3
Molecular Formula: C15H20BClO2
Molecular Weight: 278.6 g/mol

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1486485-28-2

Cat. No.: VC2850150

Molecular Formula: C15H20BClO2

Molecular Weight: 278.6 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1486485-28-2

Specification

CAS No. 1486485-28-2
Molecular Formula C15H20BClO2
Molecular Weight 278.6 g/mol
IUPAC Name 2-(5-chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3
Standard InChI Key MMIBKEZCCKOPLS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C3CC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C3CC3

Introduction

Chemical Identity and Structure

Basic Identifiers

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is uniquely identified through several standard chemical identifiers, as detailed in the following table:

ParameterValue
CAS Number1486485-28-2
Molecular FormulaC15H20BClO2
Molecular Weight278.58 g/mol
MDL NumberMFCD18730629
Standard InChIInChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3
Standard InChIKeyMMIBKEZCCKOPLS-UHFFFAOYSA-N

The compound features a unique structural arrangement that includes a phenyl ring with a chlorine substituent at the 5-position, a cyclopropyl group at the 2-position, and a tetramethyl-1,3,2-dioxaborolane moiety attached directly to the phenyl ring.

Structural Characteristics

The structural components of 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be described as follows:

  • A phenyl ring core with specific substitution pattern

  • A chlorine atom at the 5-position of the phenyl ring

  • A cyclopropyl group at the 2-position of the phenyl ring

  • A boron atom attached directly to the phenyl ring

  • A dioxaborolane ring (the "pinacol ester" portion) containing:

    • Two oxygen atoms connected to the boron

    • Four methyl groups (tetramethyl) attached to the carbon backbone

This structural arrangement is represented by the SMILES notation: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C3CC3.

Physical and Chemical Properties

Stability and Reactivity

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the boron-containing compound and various electrophilic partners such as aryl or vinyl halides.

The structural features of this compound make it particularly valuable in such transformations:

  • The boronic ester functionality serves as the reactive center for transmetallation to palladium

  • The cyclopropyl group introduces specific steric and electronic effects

  • The chlorine substituent provides an additional site for potential functionalization

  • The tetramethyl-dioxaborolane structure enhances stability during reaction conditions

These characteristics collectively contribute to the compound's utility in constructing complex molecular architectures, which are often required in the synthesis of pharmaceutically relevant molecules.

Role in Pharmaceutical and Materials Research

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a valuable intermediate in the development of complex molecules for both pharmaceutical applications and materials science. The ability to form precise carbon-carbon bonds through controlled cross-coupling reactions makes this compound particularly useful for:

  • Building structurally complex drug candidates

  • Creating functionalized materials with specific properties

  • Developing novel synthetic methodologies

  • Preparing labeled compounds for mechanistic studies

The compound's role as an intermediate highlights its importance in the construction of more complex molecular structures rather than as an end product itself.

GHS ClassificationCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Acute toxicity, dermalCategory 4H312: Harmful in contact with skin
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2H319: Causes serious eye irritation

These classifications indicate that while the compound presents certain hazards, they are relatively moderate in severity within the context of laboratory chemicals .

Precautionary Measures

To ensure safe handling of 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the following precautionary measures are recommended :

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312+P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautionary measures align with standard laboratory safety protocols for compounds with moderate toxicity and irritant properties .

ParameterSpecification
Purity≥95% (typically determined by GC)
FormNot explicitly stated, presumed solid
PackagingVaries by supplier
Intended UseResearch and Development only
RestrictionsNot for human or veterinary use

These specifications are consistent across multiple suppliers, indicating a standardized quality expectation for this research chemical .

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

As a boronic acid pinacol ester, 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits characteristic reactivity that makes it valuable in organic synthesis:

  • Suzuki-Miyaura cross-coupling with aryl and vinyl halides

  • Oxidation to the corresponding alcohol

  • Chan-Lam coupling with amines, phenols, and related nucleophiles

  • Rhodium-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds

  • Petasis reactions with amines and carbonyl compounds

Additionally, the chlorine substituent provides a potential handle for further functionalization through additional cross-coupling reactions.

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